molecular formula C14H13ClN2O B2731319 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole CAS No. 1178208-11-1

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole

Cat. No.: B2731319
CAS No.: 1178208-11-1
M. Wt: 260.72
InChI Key: XLMIYDCRMVKXEY-UHFFFAOYSA-N
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Description

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research has utilized molecular docking and quantum chemical calculations to understand the molecular structure, spectroscopic data, and potential energy distribution of related pyrazole derivatives. These studies aim to predict the biological effects of these compounds through molecular docking results, providing a foundation for developing compounds with desired biological activities. For instance, Viji et al. (2020) conducted a comprehensive study on the molecular docking and quantum chemical calculations of a related compound, emphasizing the significance of these methods in predicting molecular behavior and interactions (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrazole derivatives, including their crystal structures and antifungal activities, have been extensively studied. These investigations provide insights into the methods of synthesizing such compounds and their potential use in addressing various biological challenges. For example, Zhang et al. (2016) explored the synthesis, crystal structure, characterization, and antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives, highlighting the importance of structural characterization in understanding compound efficacy (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Inhibitive Action and Reactivity

Studies have also focused on the inhibitive action of pyrazole derivatives towards corrosion and their reactivity, indicating their potential applications in industrial settings and material science. For instance, the inhibitive action of bipyrazolic compounds on steel corrosion demonstrates the practical applications of pyrazole derivatives in protecting materials from degradation (Tebbji, Oudda, Hammouti, Benkaddour, Kodadi, Malek, & Ramdani, 2005).

Properties

IUPAC Name

4-[[4-(3-chloroprop-1-ynyl)phenoxy]methyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-17-10-13(9-16-17)11-18-14-6-4-12(5-7-14)3-2-8-15/h4-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMIYDCRMVKXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=CC=C(C=C2)C#CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178208-11-1
Record name 4-[4-(3-chloroprop-1-yn-1-yl)phenoxymethyl]-1-methyl-1Ð?-pyrazole
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